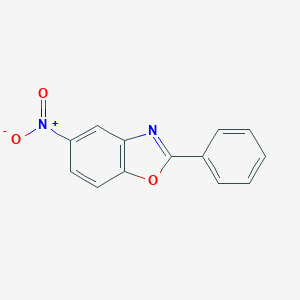

5-Nitro-2-phenyl-1,3-benzoxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)14-13(18-12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRISAFILDFQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353946 | |

| Record name | 5-nitro-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810098 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

891-43-0 | |

| Record name | 5-nitro-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 891-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-nitro-2-phenyl-1,3-benzoxazole from 2-Amino-4-nitrophenol

An In-depth Technical Guide to the Synthesis of 5-nitro-2-phenyl-1,3-benzoxazole from 2-Amino-4-nitrophenol

This guide provides a comprehensive technical overview for the synthesis of this compound, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1] The procedure detailed herein starts from the readily available precursor, 2-amino-4-nitrophenol, and proceeds via a robust, one-pot condensation and cyclization reaction. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Strategic Overview and Mechanistic Rationale

The synthesis of 2-substituted benzoxazoles is a cornerstone reaction in heterocyclic chemistry.[2] The most direct and widely adopted method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, followed by an intramolecular cyclodehydration.[3] In this specific synthesis, 2-amino-4-nitrophenol reacts with a benzoylating agent (such as benzoic acid or benzoyl chloride) to form the target molecule, this compound.

The reaction is typically facilitated by a strong acid catalyst and dehydrating agent, with polyphosphoric acid (PPA) being the reagent of choice.[1][4][5] PPA serves multiple critical functions in this transformation:

-

Acid Catalyst: It protonates the carbonyl oxygen of the intermediate amide, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the adjacent hydroxyl group.[4][6][7]

-

Dehydrating Agent: PPA efficiently sequesters the water molecule eliminated during the final ring-closing step, driving the reaction equilibrium towards the formation of the benzoxazole ring.[4][7]

-

Activating Agent: When benzoic acid is used, it can react with PPA to form a more reactive benzoic-phosphoric mixed anhydride, which facilitates the initial acylation of the aminophenol.[4][6][7]

The overall mechanism proceeds in two distinct stages:

-

N-Acylation: The nucleophilic amino group (-NH₂) of 2-amino-4-nitrophenol attacks the electrophilic carbonyl carbon of the benzoylating agent. This forms an N-(2-hydroxy-5-nitrophenyl)benzamide intermediate.

-

Intramolecular Cyclodehydration: Under the acidic and dehydrating conditions provided by PPA, the phenolic hydroxyl group (-OH) of the intermediate performs an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent elimination of a water molecule results in the formation of the stable, aromatic oxazole ring.

Reaction Mechanism Visualization

Caption: Overall reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.54 g | 10 mmol | 98%+ purity |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 1.22 g | 10 mmol | 99%+ purity |

| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | - | ~15 g | - | 115% P₂O₅ basis |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Glass funnel

-

Beakers (400 mL, 600 mL)

-

Buchner funnel and vacuum flask

-

Filter paper

-

Standard laboratory glassware (graduated cylinders, spatulas)

Synthetic Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser, and thermometer. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add 2-amino-4-nitrophenol (1.54 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

-

Addition of PPA: Carefully and slowly add polyphosphoric acid (~15 g) to the flask. The mixture will be viscous.

-

Heating: Begin stirring the mixture and heat it to 180-200°C using the heating mantle. Maintain this temperature for 4-5 hours. The mixture will become darker and more homogeneous as the reaction progresses.

-

Reaction Quenching and Precipitation: After the reaction period, turn off the heat and allow the flask to cool to approximately 80-100°C. In a separate 600 mL beaker, prepare about 300 mL of ice-cold water. CAUTIOUSLY and slowly pour the hot, viscous reaction mixture into the ice water with vigorous stirring. The product will precipitate as a solid.

-

Isolation of Crude Product: Allow the slurry to stir until it reaches room temperature. Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes any residual PPA. Subsequently, wash the cake with a small amount of cold 10% sodium bicarbonate solution to remove any unreacted benzoic acid, followed by another wash with cold water.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield the final product as a crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques.

| Property / Technique | Expected Result | Reference |

| Molecular Formula | C₁₃H₈N₂O₃ | [8][9] |

| Molecular Weight | 240.21 g/mol | [8][9] |

| Appearance | Crystalline solid | |

| Melting Point | ~208-212 °C | |

| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1600 (C=C), ~1528 (C=N), ~1526 & 1345 (asymm. & symm. NO₂) | [8] |

| ¹H NMR (400 MHz) | Aromatic protons typically appear in the δ 7.5-8.7 ppm range. | [8][10] |

| Mass Spec. (m/z) | [M]⁺ at 240.05 | [8][9][11] |

| Elemental Analysis | C: 65.00%, H: 3.36%, N: 11.66%, O: 19.98% | [8] |

Safety, Handling, and Waste Disposal

A rigorous adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the chemicals involved.

-

2-Amino-4-nitrophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[12] Handle with gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Benzoyl Chloride (if used as an alternative): Corrosive, causes severe skin burns and eye damage. It is a lachrymator and reacts violently with water.[13][14][15] Must be handled in a fume hood with extreme care.

-

Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. The reaction with water during quenching is highly exothermic and can cause splattering. Perform the quenching step slowly and behind a safety shield.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Chemical splash goggles or a face shield.

-

Flame-retardant lab coat.

-

Use a NIOSH-approved respirator if dust or vapors are likely to be generated.[14]

Waste Disposal: All chemical waste, including residual reaction mixtures and filtrates, should be collected in a designated, properly labeled hazardous waste container. Do not dispose of down the drain. Follow all local and institutional regulations for chemical waste disposal.

Conclusion

This guide outlines an efficient and well-established method for the synthesis of this compound from 2-amino-4-nitrophenol and benzoic acid using polyphosphoric acid. The procedure is robust and provides a clear pathway from fundamental reaction principles to practical laboratory execution. By understanding the underlying mechanism, adhering strictly to the experimental and safety protocols, and employing proper analytical characterization, researchers can reliably synthesize this valuable heterocyclic compound for further application in pharmaceutical and materials research.

References

-

So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. The Journal of Organic Chemistry, 62(11), 3552–3561. [Link]

-

So, Y., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. [Link]

- Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form

-

Mary, Y. S., Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. [Link]

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. Innovare Academic Sciences. [Link]

-

An Expeditious and Convenient One Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. ResearchGate. [Link]

-

Anto, S., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Journal of Molecular Structure: THEOCHEM, 872(1-3), 54-60. [Link]

-

This compound. PubChem. [Link]

-

Mary, Y. S., et al. (2012). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. International Journal of ChemTech Research, 4(2), 549-558. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

-

Zhang, W., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules, 28(7), 2969. [Link]

-

Maji, A., & Kundu, D. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 54(71), 9925–9928. [Link]

-

Benzoylation. Unacademy. [Link]

-

Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]

-

Koyanagi, A., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1374–1382. [Link]

-

This compound (C13H8N2O3). PubChemLite. [Link]

-

Phenol. Wikipedia. [Link]

-

Reymbayeva, T. E. (2022). ALKYLATION OF P-NITROPHENOL WITH BENZYL CHLORIDE. International Journal of Advance Scientific Research, 2(11), 6-9. [Link]

-

Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole synthesis [organic-chemistry.org]

- 3. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 4. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. esisresearch.org [esisresearch.org]

- 9. This compound | C13H8N2O3 | CID 759401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. esisresearch.org [esisresearch.org]

- 11. PubChemLite - this compound (C13H8N2O3) [pubchemlite.lcsb.uni.lu]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 5-nitro-2-phenyl-1,3-benzoxazole

The broader class of 2-substituted benzoxazoles has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [11]Furthermore, many benzoxazole derivatives show significant potential as anticancer agents by inhibiting key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. [4]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the title compound via condensation and cyclization.

Materials:

-

2-Amino-4-nitrophenol

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Sodium bicarbonate solution (10%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube, add a 1:1 molar ratio of 2-amino-4-nitrophenol and benzoic acid.

-

Add polyphosphoric acid (PPA) in excess (approx. 10 times the weight of the reactants).

-

Heat the mixture with stirring in an oil bath at 200-220°C for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 100°C and pour it slowly into a beaker containing ice-cold water with constant stirring.

-

Neutralize the acidic solution with 10% sodium bicarbonate solution until the effervescence ceases.

-

Filter the precipitated solid product, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified this compound.

Analytical Characterization Workflow

Objective: To confirm the identity and purity of the synthesized product.

Caption: Workflow for purification and characterization of the final product.

Safety and Handling

According to aggregated GHS information, this compound is classified with the following hazards:

-

H302: Harmful if swallowed. [5]* H319: Causes serious eye irritation. [5] Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical and spectroscopic properties. Its straightforward synthesis and the biological relevance of the benzoxazole scaffold make it a valuable compound for further investigation in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers aiming to synthesize, characterize, and explore the potential applications of this versatile molecule in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16–29. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99–113. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

Oriental Journal of Chemistry. (n.d.). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-(4-nitrophenyl)-1,3-benzoxazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Nitrophenyl)-5-phenyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. jocpr.com [jocpr.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C13H8N2O3 | CID 759401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 891-43-0 [chemicalbook.com]

- 7. esisresearch.org [esisresearch.org]

- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 5-nitro-2-phenyl-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular and supramolecular characteristics of 5-nitro-2-phenyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes extensive spectroscopic and computational data to elucidate its molecular geometry, electronic properties, and potential crystal packing interactions. By integrating experimental data with theoretical calculations, we present a robust model of the compound's structure, offering critical insights for researchers engaged in the design and development of novel benzoxazole-based therapeutics.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of biological activities. Their unique structural and electronic properties allow them to interact with various biopolymers, leading to applications as antimicrobial, anthelmintic, anticancer, and anti-inflammatory agents. The fusion of a benzene ring with an oxazole ring creates a rigid, planar, and aromatic system that is ripe for functionalization.

The subject of this guide, this compound (C₁₃H₈N₂O₃), incorporates three key functional components: the benzoxazole core, a phenyl substituent at the 2-position, and a nitro group at the 5-position. The phenyl ring can modulate steric and electronic properties, while the strongly electron-withdrawing nitro group significantly influences the molecule's polarity, reactivity, and potential for intermolecular interactions. Understanding the precise three-dimensional arrangement of these components is paramount for predicting molecular recognition at biological targets and for designing crystalline forms with optimal physicochemical properties.

Molecular Structure and Geometry

While experimental crystallographic data is the gold standard, its absence necessitates a reliance on validated computational and spectroscopic methods to define the molecular geometry. Extensive studies based on Density Functional Theory (DFT) have provided a detailed picture of the structure of this compound.[1]

Key Identifiers:

The optimized geometry reveals a largely planar benzoxazole ring system. The phenyl ring at the 2-position is twisted relative to this plane, a common feature in 2-phenylbenzoxazole derivatives, to minimize steric hindrance. The nitro group at the 5-position also exhibits a slight twist relative to the benzene ring, a phenomenon driven by the subtle interplay of electronic effects and crystal packing forces in the solid state.[4][5]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Molecular structure of this compound.

Table 1: Selected Computed Geometric Parameters

Computational studies provide key insights into the bond lengths and angles, which deviate from ideal values due to the influence of the fused ring system and substituents.[1]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=N | ~1.318 | C-O-C | ~105 |

| C-N (ring) | ~1.412 | C-N-C | ~108 |

| C-O (ring) | ~1.395 | O-C-N | ~115 |

| C-NO₂ | ~1.460 | O-N-O | ~124 |

Note: These values are derived from DFT calculations reported in the literature for 5-nitro-2-phenylbenzoxazole and are presented as representative figures.[1]

Methodology: From Synthesis to Structural Elucidation

The characterization of a molecule like this compound follows a logical and rigorous workflow, beginning with its synthesis and culminating in detailed structural analysis.

dot digraph "Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

} Caption: General workflow for synthesis and structural analysis.

Experimental Protocol 1: Synthesis

A common and effective method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA).[6]

-

Reaction Setup: Combine 2-amino-4-nitrophenol (1 equivalent) and benzoic acid (1.1-1.2 equivalents) in polyphosphoric acid (PPA).

-

Heating: Heat the mixture with stirring, typically to temperatures between 150-200°C, for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, pour the reaction mixture into ice-water. The acidic PPA will be quenched, and the product will precipitate.

-

Neutralization & Extraction: Neutralize the aqueous mixture with a base (e.g., 10% NaOH solution) to a pH of ~7. The crude product can then be collected by filtration or extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Experimental Protocol 2: Spectroscopic and Crystallographic Analysis

-

Spectroscopy: The purified compound is subjected to a suite of spectroscopic analyses to confirm its chemical structure.

-

¹H NMR: To identify the number and environment of protons. Aromatic protons for the benzoxazole and phenyl rings typically appear in the δ 7.0-8.5 ppm range.[7]

-

FT-IR: To identify functional groups. Key vibrational bands include C=N stretching (~1526 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹ respectively), and C-O-C stretching modes.[1][8]

-

Mass Spectrometry: To confirm the molecular weight (240.21 g/mol ).

-

-

Single-Crystal X-ray Diffraction (General Protocol):

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer. It is irradiated with monochromatic X-rays, and the diffraction pattern is collected over a range of orientations.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions. This model is then refined to achieve the best possible fit with the experimental data, yielding precise bond lengths, angles, and thermal parameters.

-

Supramolecular Assembly: Intermolecular Interactions in the Crystal Lattice

The way molecules of this compound pack in the solid state is dictated by a network of non-covalent intermolecular interactions. These forces are crucial as they determine the crystal's stability, melting point, and solubility. Based on the molecular structure and analysis of related compounds, the following interactions are expected to be significant drivers of the crystal packing.

-

π-π Stacking: The planar, electron-rich benzoxazole and phenyl ring systems are highly prone to π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement, contributing significantly to the lattice energy.

-

C-H···O and C-H···N Hydrogen Bonds: While not as strong as classical hydrogen bonds, these weak interactions involving aromatic C-H donors and the oxygen atoms of the nitro and oxazole groups, or the oxazole nitrogen, play a vital role in directing the three-dimensional architecture.

-

Interactions Involving the Nitro Group: The nitro group is a powerful directing group in crystal engineering. The polarized nitrogen and oxygen atoms can participate in various stabilizing contacts.

-

N···O Interactions: Close contacts between the partially positive nitrogen of one nitro group and the partially negative oxygen of a neighboring one are a known stabilizing interaction in the crystals of nitroaromatic compounds.[9]

-

π-hole···O Interactions: The electron-deficient region above and below the nitrogen atom (the π-hole) can interact favorably with electron-rich regions of adjacent molecules, such as an oxygen lone pair.

-

dot graph "Intermolecular_Interactions" { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368", style=dashed, arrowhead=none];

} Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This guide has synthesized available spectroscopic and computational data to construct a detailed model of the molecular and crystal structure of this compound. The molecule features a nearly planar benzoxazole core with a twisted phenyl substituent. Its solid-state architecture is predicted to be stabilized by a combination of π-π stacking, weak C-H···O/N hydrogen bonds, and specific interactions involving the influential nitro group. These structural insights are fundamental for understanding its chemical behavior and for guiding the rational design of new benzoxazole-based compounds with tailored biological and material properties. The protocols and analyses presented herein provide a framework for researchers working to characterize this and related heterocyclic systems.

References

- Bhagyasree, J. B., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29.

- Panicker, C. Y., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1035, 315-326.

- Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113.

- Mary, Y. S., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 566-71.

-

Mondal, S., et al. (n.d.). Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Ojala, W. H., et al. (n.d.). Intermolecular hydrogen-bonding interactions involving the nitro group. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Bhagyasree, J. B., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. ResearchGate. Retrieved January 15, 2026, from [Link]

- Panicker, C. Y., et al. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Oriental Journal of Chemistry, 27(3).

-

Mary, Y. S., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. PubMed. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 5-Nitro-2-phenyl-1,3-oxazole. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 15, 2026, from [Link]

- Gagnon, E., et al. (2007). The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of hexakis(4-nitrophenyl)benzene. Tetrahedron, 63(28), 6603-6613.

- Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.

- Szatylowicz, H., & Krygowski, T. M. (2016).

-

Szatylowicz, H., & Krygowski, T. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Maahury, J. F., & Allo, M. A. (2021). Indonesian Journal of Chemical Research. ResearchGate. Retrieved January 15, 2026, from [Link]

- Abbas, A. F., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 717-724.

-

PubChem. (n.d.). 2-(2-Nitrophenyl)-5-phenyl-1,3-benzoxazole. Retrieved January 15, 2026, from [Link]

- Moldoveanu, C., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3698.

- Dranka, M., et al. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. Dalton Transactions, 53(22), 9781-9791.

Sources

- 1. esisresearch.org [esisresearch.org]

- 2. This compound | C13H8N2O3 | CID 759401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 891-43-0|this compound|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. esisresearch.org [esisresearch.org]

- 7. esisresearch.org [esisresearch.org]

- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 9. The potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, as revealed by structures of h… [ouci.dntb.gov.ua]

Introduction: Decoding the C13H8N2O3 Formula in Medicinal Chemistry

An In-Depth Technical Guide to the C13H8N2O3 Chemical Framework and Its Isomeric Landscape in Drug Development

This guide provides an in-depth exploration of the chemical formula C13H8N2O3 and its closely related isomers, with a primary focus on the pivotal role of the 2-amino-5-nitrobenzophenone scaffold (C13H10N2O3) in modern pharmaceutical development. We will dissect the synthesis, characterization, and pharmacological relevance of this framework, using the synthesis of the potent benzodiazepine, Nitrazepam, as a central case study. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The molecular formula C13H8N2O3 represents a class of organic compounds containing thirteen carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. While several theoretical isomers exist for this formula, its true significance in the pharmaceutical landscape emerges when considering a closely related and vital precursor: 2-amino-5-nitrobenzophenone (C13H10N2O3) . This compound serves as a cornerstone for the synthesis of numerous pharmacologically active molecules, most notably the 1,4-benzodiazepine class of drugs.[1]

Benzodiazepines are central nervous system (CNS) depressants widely used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2][3] Understanding the chemistry of their precursors is therefore fundamental to the innovation and optimization of new and existing therapies. This guide provides a detailed examination of the 2-amino-5-nitrobenzophenone scaffold, its isomeric possibilities, its conversion into the active pharmaceutical ingredient (API) Nitrazepam, and the analytical methodologies required to ensure its quality and purity.

Part 1: The Core Scaffold: 2-Amino-5-nitrobenzophenone

The utility of 2-amino-5-nitrobenzophenone as a synthetic intermediate is rooted in its specific arrangement of functional groups, which allows for the systematic construction of the diazepine ring system.

Chemical Structure and Physicochemical Properties

2-Amino-5-nitrobenzophenone is a substituted benzene derivative characterized by a benzoyl group and two key functional groups—an amino group (-NH2) at position 2 and a nitro group (-NO2) at position 5.[1] This specific arrangement is crucial for the subsequent cyclization reactions in benzodiazepine synthesis.

| Property | Value | Source |

| Molecular Formula | C13H10N2O3 | [1][4] |

| Molar Mass | 242.23 g/mol | [1] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 167 °C | [1] |

| Topological Polar Surface Area | 87.3 Ų | |

| CAS Number | 1775-95-7 | [1] |

Isomerism within the Aminonitrobenzophenone Framework

Isomerism, the phenomenon where compounds share the same molecular formula but have different structures, is a critical concept in drug development, as different isomers can exhibit vastly different pharmacological activities.[6][7] For the aminonitrobenzophenone core, several structural isomers are possible, primarily positional isomers where the amino and nitro groups are located at different positions on the phenyl ring.

The specific 2-amino-5-nitro configuration is paramount for the synthesis of Nitrazepam and related 7-nitrobenzodiazepines. The amino group at position 2 provides the nucleophilic site for the initial acylation, while the electron-withdrawing nitro group at position 5 (which becomes position 7 in the final benzodiazepine ring) is essential for the compound's potent hypnotic and anticonvulsant activity.[3][8]

Caption: Positional isomers of aminonitrobenzophenone.

Part 2: Synthesis and Transformation into an Active Pharmaceutical Ingredient (API)

The journey from simple starting materials to a potent API like Nitrazepam is a multi-step process that demands precise control over reaction conditions.

Industrial Synthesis of 2-Amino-5-nitrobenzophenone

The most common industrial route for synthesizing 2-amino-5-nitrobenzophenone is the Friedel-Crafts acylation.[1][5] This method offers good regioselectivity, minimizing the formation of unwanted isomers.

Caption: Workflow for the synthesis of 2-Amino-5-nitrobenzophenone.

Experimental Protocol: Friedel-Crafts Synthesis

-

Rationale: This protocol utilizes a Lewis acid catalyst to facilitate the electrophilic acylation of p-nitroaniline with benzoyl chloride. The subsequent hydrolysis step is crucial for revealing the primary amine.

-

Step 1: Reaction Setup: In a reaction vessel equipped for heating and stirring under anhydrous conditions, charge fresh, anhydrous zinc chloride (ZnCl2). Heat the vessel to melt the catalyst.[5]

-

Step 2: Reagent Addition: Slowly add benzoyl chloride to the molten catalyst, followed by the portion-wise addition of para-nitroaniline over 30 minutes, maintaining an internal temperature of 130-140°C.[5]

-

Step 3: Acylation Reaction: After completing the addition, raise the temperature to 200-205°C and hold for one hour to drive the reaction to completion.[5]

-

Step 4: Hydrolysis: Cool the reaction mixture to approximately 100°C. Carefully add a mixture of water and hydrochloric acid. Reflux the mixture for 15 hours to hydrolyze the intermediate.[5]

-

Step 5: Workup and Isolation: Cool the mixture and adjust the pH with ammonium hydroxide. Extract the product using a suitable organic solvent like toluene. Wash the combined organic extracts, distill the solvent under reduced pressure to crystallize the product, filter, and dry in a vacuum oven.[5]

From Precursor to API: Synthesis of Nitrazepam

The conversion of 2-amino-5-nitrobenzophenone to Nitrazepam involves the formation of an amide followed by a ring-closure reaction to form the seven-membered diazepine ring.[2]

Experimental Protocol: Synthesis of Nitrazepam

-

Rationale: This procedure first forms an N-substituted amide using bromoacetyl bromide, which then undergoes an intramolecular cyclization in the presence of ammonia to yield the final benzodiazepine structure.

-

Step 1: Amide Formation: Dissolve 2-amino-5-nitrobenzophenone in a dry, non-polar solvent such as chloroform. Add bromoacetyl bromide and stir at a slightly elevated temperature (e.g., 35°C) for 2 hours under moisture-free conditions.[2]

-

Step 2: Solvent Removal: Evaporate the solvent completely using a rotary evaporator to obtain the crude 2-(bromoacetamido)-5-nitrobenzophenone intermediate.[2]

-

Step 3: Ring Closure (Cyclization): Dissolve the intermediate in a suitable solvent system (e.g., THF and alcohol) and treat with a solution of liquid ammonia. This step facilitates the nucleophilic attack and subsequent ring closure to form Nitrazepam.[2]

-

Step 4: Purification: The resulting Nitrazepam can be purified through recrystallization from an appropriate solvent to yield a product of high purity.

Caption: Reaction pathway from precursor to Nitrazepam.

Part 3: Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of both the synthetic intermediate and the final API. A multi-technique approach is standard practice in the pharmaceutical industry.[9][10]

| Analytical Technique | Purpose | Expected Results for 2-Amino-5-nitrobenzophenone |

| ¹H NMR Spectroscopy | Structural Elucidation | Signals corresponding to aromatic protons, with distinct shifts due to the amino and nitro groups, and the amine protons. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | Resonances for all 13 unique carbon atoms, including the carbonyl carbon and carbons attached to the nitrogen atoms. |

| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and N-O stretching (nitro group).[11] |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak (M+) corresponding to the exact mass of the compound (242.23 g/mol ). |

| HPLC | Purity Assessment & Quantification | A single major peak indicating high purity, with retention time specific to the compound under defined conditions. |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the temperature at which the compound begins to decompose.[11] |

Protocol: HPLC Purity Analysis of a Nitrazepam Batch

-

Rationale: This protocol provides a reliable method to separate Nitrazepam from its precursor, intermediates, and potential degradation products, allowing for accurate purity determination.

-

Step 1: Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Step 2: Standard and Sample Preparation: Accurately weigh and dissolve a Nitrazepam reference standard in the mobile phase to create a stock solution of known concentration. Similarly, prepare a solution of the synthesized batch to be tested.

-

Step 3: Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength where Nitrazepam has strong absorbance (e.g., 280 nm).

-

Column Temperature: 30°C.

-

-

Step 4: Data Acquisition and Analysis: Inject the standard solution to determine the retention time and peak area. Then, inject the sample solution. Calculate the purity of the batch by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area Percent method).

Part 4: Pharmacological Significance and Drug Development Insights

The ultimate goal of synthesizing these molecules is to produce a therapeutic agent with a specific biological effect. The structure of Nitrazepam is finely tuned for its interaction with its biological target.

Mechanism of Action: Enhancing GABAergic Inhibition

Nitrazepam, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[12][13] GABA is the primary inhibitory neurotransmitter in the brain.[13]

-

Nitrazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[14]

-

This binding event does not open the receptor's chloride channel directly but instead increases the affinity of GABA for its own binding site.[13][14]

-

The enhanced binding of GABA leads to a more frequent opening of the chloride channel, allowing an influx of chloride ions (Cl-) into the neuron.[13]

-

This influx hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in widespread CNS depression and the characteristic sedative, anxiolytic, and anticonvulsant effects.[13]

Caption: Mechanism of Nitrazepam at the GABA-A receptor.

Structure-Activity Relationships (SAR)

The specific chemical features of Nitrazepam are directly linked to its biological activity. SAR studies on benzodiazepines have revealed several key principles:

-

7-Position Substituent: An electronegative group, such as the nitro (-NO2) group in Nitrazepam, is crucial for high sedative-hypnotic activity.[3][8]

-

5-Position Phenyl Group: A phenyl ring at this position is generally required for high affinity to the benzodiazepine receptor. Substitutions on this ring can modulate activity but are often detrimental.[8]

-

1,4-Diazepine Ring: The integrity of this seven-membered ring is essential for the correct three-dimensional conformation needed for receptor binding.

Conclusion

The chemical framework C13H8N2O3, and more specifically its hydrogenated precursor 2-amino-5-nitrobenzophenone (C13H10N2O3), represents a foundational building block in the field of medicinal chemistry. Its strategic importance is exemplified by its role in the synthesis of Nitrazepam, a clinically significant benzodiazepine. A thorough understanding of the isomerism, synthetic pathways, analytical characterization, and structure-activity relationships of this scaffold is indispensable for professionals engaged in the discovery and development of new CNS-acting therapeutics. The principles and protocols outlined in this guide serve as a comprehensive resource for navigating the complexities of developing potent and pure pharmaceutical agents from this versatile chemical starting point.

References

-

Wikipedia. Nitrazepam. [Link]

-

Pharmacology of Nitrazepam (Mogadon) ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025, March 7). YouTube. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrazepam?. [Link]

-

PharmaCompass.com. Nitrazepam | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Pediatric Oncall. Nitrazepam - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. [Link]

-

Grokipedia. Nitrazepam. [Link]

-

Sandoz Canada Inc. (2011, August 5). PRODUCT MONOGRAPH T\CSANDOZ NITRAZEPAM (Nitrazepam BP) 5 mg and 10 mg Tablets Hypnotic and Anticonvulsant. [Link]

-

Gpatindia. (2020, April 21). NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Erowid. Synthesis of Nitrazepam. [Link]

- Google Patents. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one.

-

DrugInfoSys.com. Nitrazepam - Drug Monograph. [Link]

-

ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). [Link]

-

ResearchGate. (2026, August 6). Commercial synthesis of nitrazepam via interaction of 2-chloro-5-nitrobenzophenone with ethylenediamine. [Link]

-

SDI. 2 AMINO 5 NITRO BENZOPHENONE. [Link]

-

University of Oslo. Characterization techniques. [Link]

-

ClinPGx. nitrazepam. [Link]

-

PubMed. The pharmacologic activity of the optical isomers of isopropylarterenol (isuprel) compared with that of the optically inactive analog 1-(3,4-dihydroxyphenyl)-2-isoprophylaminoethane HCI. [Link]

-

AdiChemistry. STRUCTURAL ISOMERISM IN ORGANIC COMPOUNDS. [Link]

-

Cheméo. Chemical Properties of Nitrazepam (CAS 146-22-5). [Link]

-

precisionFDA. NITRAZEPAM. [Link]

-

PubChem - NIH. Nitrazepam | C15H11N3O3 | CID 4506. [Link]

-

PubMed. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. [Link]

-

Allen Overseas. Definition, Types of Isomers - Structure Isomerism and Stereoisomerism. [Link]

-

Britannica. Isomerism | Definition, Types, & Examples. [Link]

-

University of Babylon. Isomers and Isomerism. [Link]

-

MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]

-

Doc Brown's Chemistry. 11 constitutional isomers of formula C3H8O2. [Link]

-

PubMed. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]

-

PMC - NIH. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. [Link]

-

PMC - NIH. Analytical Methods for Characterization of Nanomaterial Surfaces. [Link]

-

ResearchGate. (2025, December 25). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. [Link]

-

ResearchGate. (2026, August 6). A Fast and Facile Synthesis of Geometric Isomers of 4-Cinnamylidene-2-Phenyl-2- Oxazolin-5-One and their Stereospecific Solvolysis Products. [Link]

-

ResearchGate. (2026, August 10). Synthesis of All Stereoisomers and Some Congeners of Isocytoxazone. [Link]

-

Semantic Scholar. ANALYTICAL TECHNIQUE USED FOR CHARACTERIZATION OF SOLID. [Link]

-

PubMed. The application of chemical derivatization to clinical drug analysis. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Nitrazepam - Wikipedia [en.wikipedia.org]

- 3. Nitrazepam - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. 2-Amino-5-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. adichemistry.com [adichemistry.com]

- 7. britannica.com [britannica.com]

- 8. NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. What is the mechanism of Nitrazepam? [synapse.patsnap.com]

- 14. grokipedia.com [grokipedia.com]

Navigating the Physicochemical Landscape of 5-Nitro-2-Phenyl-1,3-Benzoxazole: An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 5-nitro-2-phenyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical role that physicochemical properties play in the journey from discovery to application, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the aqueous and organic solvent solubility profiles, offering a detailed methodology for accurate determination. Furthermore, this guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide is intended to be an essential resource for any researcher working with this promising benzoxazole derivative, enabling robust experimental design and accelerating the development timeline.

Introduction: The Scientific Interest in this compound

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The fusion of a benzene ring with an oxazole ring creates a relatively stable aromatic system that can be readily functionalized to modulate its pharmacological properties.[2] The specific derivative, this compound (CAS No: 891-43-0; Molecular Formula: C₁₃H₈N₂O₃), has garnered attention for its potential applications stemming from the unique electronic properties conferred by the electron-withdrawing nitro group and the aromatic phenyl substituent.[3][4] These substitutions are known to influence the molecule's interaction with biological targets and its overall physicochemical behavior.

A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful application in any field, particularly in drug development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways that may lead to loss of efficacy or the formation of toxic byproducts. This guide aims to provide a foundational understanding of these critical parameters.

Solubility Profile of this compound

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution state. It is governed by the principle of "like dissolves like," where the polarity of the solute and the solvent are key determinants. The presence of the polar nitro group and the non-polar phenyl and benzoxazole rings in this compound suggests a complex solubility profile.

Aqueous Solubility

The aqueous solubility of this compound is exceedingly low. Experimental data from high-throughput screening has established its solubility to be less than 0.3 µg/mL at a physiological pH of 7.4.[5] This poor aqueous solubility is a significant hurdle for many biological applications and underscores the importance of developing suitable formulation strategies.

| Solvent System | Temperature | Solubility | Reference |

| Aqueous Buffer (pH 7.4) | Not Specified | < 0.3 µg/mL | [5] |

Solubility in Common Laboratory Solvents

Experimental Protocol for Determining Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[6] It is a reliable method that allows for the establishment of equilibrium between the solid and solution phases.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing common laboratory solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran (THF)).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

-

Sample Preparation and Analysis:

-

Allow the undissolved solid to settle by letting the vials stand or by centrifugation.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for its handling, storage, and application. Forced degradation studies are an essential tool to predict the degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

Predicted Stability Profile

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated:

-

Hydrolytic Degradation: The benzoxazole ring is known to be susceptible to hydrolysis, which can be catalyzed by both acid and base. The reaction involves the cleavage of the oxazole ring to form the corresponding o-aminophenol derivative.[9][10] The presence of a phenyl group at the 2-position has been shown to decrease the rate of hydrolysis compared to a methyl group.[9]

-

Photolytic Degradation: Nitroaromatic compounds are known to be sensitive to light.[11][12] UV radiation can promote the degradation of the molecule, potentially leading to the reduction of the nitro group or cleavage of the aromatic rings.

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzoxazole ring.

-

Thermal Stability: The aromatic nature of the benzoxazole and phenyl rings suggests good thermal stability. Studies on related polybenzoxazoles have shown decomposition temperatures above 500 °C.

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be performed to identify the likely degradation products and to develop a stability-indicating analytical method.

Methodology:

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol). This stock solution is then subjected to the following stress conditions:

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours). |

| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated at 60-80 °C for a defined period. |

| Oxidation | 3-30% H₂O₂, at room temperature for a defined period. |

| Thermal Degradation | The solid compound is heated in an oven at a high temperature (e.g., 105 °C) for a defined period. |

| Photolytic Degradation | The solution is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. |

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Caption: Proposed Hydrolytic Degradation Pathway.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation and for separating the degradation products from the parent compound. [13][14]A reverse-phase HPLC method is a suitable choice for a molecule like this compound.

Starting Point for Method Development

Based on a published method for a similar compound, 2-methyl-5-phenyl-benzoxazole, the following starting conditions are recommended: [15]

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Method Validation

Once the method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While there is a clear need for further experimental work to generate quantitative solubility data in organic solvents and to fully characterize its degradation profile, the methodologies and theoretical considerations presented herein offer a robust starting point for researchers. By following the detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method, scientists can confidently advance their research and development efforts involving this promising molecule.

References

-

PubChem. This compound | C13H8N2O3 | CID 759401. [Link]

-

ResearchGate. Effect of pH on first-order rate constant for the hydrolysis of... [Link]

-

ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. ( after Jackson et al.)[16]. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. [Link]

-

PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

-

Indian Journal of Chemistry. Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H)-one. [Link]

-

Chemsrc. This compound | CAS#:891-43-0. [Link]

-

National Institutes of Health. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. [Link]

-

National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

International Journal of Novel Research and Development. Degradation Profiling of Pharmaceuticals: A Review. [Link]

-

Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

-

Semantic Scholar. Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

SIELC Technologies. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column. [Link]

-

PubMed. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Produ. [Link]

-

AA Blocks. 891-43-0 | this compound. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. aablocks.com [aablocks.com]

- 3. This compound | 891-43-0 [chemicalbook.com]

- 4. [PDF] Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives | Semantic Scholar [semanticscholar.org]

- 5. This compound | C13H8N2O3 | CID 759401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. biomedres.us [biomedres.us]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. turkjps.org [turkjps.org]

- 15. Separation of Benzoxazole, 2-methyl-5-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. You are being redirected... [hit2lead.com]

A Quantum Mechanical Insight into 5-nitro-2-phenyl-1,3-benzoxazole: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of medicinal chemistry and materials science, benzoxazole derivatives represent a cornerstone scaffold, lauded for their diverse biological activities and intriguing photophysical properties. This technical guide provides a comprehensive quantum mechanical and spectroscopic investigation of a particularly significant derivative, 5-nitro-2-phenyl-1,3-benzoxazole. Synthesizing high-level computational data with experimental findings, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We will explore the molecule's structural, vibrational, and electronic properties through a combination of Density Functional Theory (DFT) calculations and spectroscopic analyses (FT-IR, FT-Raman, UV-Vis). Key quantum chemical descriptors such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis are elucidated to provide a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. This guide is structured to deliver not just data, but a causal understanding of the interplay between molecular architecture and function, thereby empowering rational drug design and materials engineering.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This unique structural motif is an isostere of naturally occurring nucleotides like adenine and guanine, which allows these molecules to readily interact with biological macromolecules.[1] Consequently, benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The introduction of specific substituents onto the benzoxazole core allows for the fine-tuning of these biological and electronic properties.

The subject of this guide, this compound, incorporates two key functionalities: a phenyl ring at the 2-position and a nitro group at the 5-position. The phenyl group extends the π-conjugated system, influencing the molecule's electronic and photophysical behavior. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly modulates the electronic charge distribution across the molecule, impacting its reactivity, stability, and nonlinear optical (NLO) properties.[3] Understanding the precise effects of these substitutions at a quantum mechanical level is paramount for designing next-generation benzoxazole-based therapeutics and functional materials.

Methodologies: Bridging Theory and Experiment

A dual approach combining computational modeling and experimental spectroscopy provides a robust framework for investigating molecular properties. Theoretical calculations offer a predictive lens into the molecule's behavior at the electronic level, while experimental results serve to validate and ground these predictions in reality.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations for this compound were performed using the Gaussian suite of programs, a standard in the field.[3] The methodological choices are critical for obtaining accurate and reliable data.

Experimental Protocol: Computational Details

-

Methodology: Density Functional Theory (DFT) was selected for its excellent balance of computational cost and accuracy in describing electronic systems.

-

Functional: The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed. This is a widely-used and well-validated functional for organic molecules.

-

Basis Set: The 6-31G(d) basis set was used for geometry optimization and frequency calculations, providing a good description of the molecular structure and vibrational modes. For more precise electronic properties, the SDD (Stuttgart/Dresden) basis set was utilized.[3]

-

Geometry Optimization: The molecular geometry was fully optimized in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.[2]

-

Property Calculations:

-

Vibrational Frequencies: Calculated to simulate FT-IR and FT-Raman spectra.

-

Electronic Transitions (TD-DFT): Time-Dependent DFT was used to calculate the electronic absorption spectra (UV-Vis).[3]

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the HOMO and LUMO were calculated to analyze chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated to identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular charge transfer, hyperconjugative interactions, and bond stabilization.[3]

-

Nonlinear Optical (NLO) Properties: The first hyperpolarizability (β₀) was calculated to assess the molecule's potential for NLO applications.[3]

-

Experimental Synthesis and Spectroscopic Analysis

The synthesis of benzoxazole derivatives often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4]

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-amino-4-nitrophenol and benzoic acid are the primary starting materials.

-

Condensation: A mixture of 2-amino-4-nitrophenol and benzoic acid is heated in polyphosphoric acid (PPA). PPA acts as both a catalyst and a dehydrating agent, facilitating the cyclization reaction.

-

Reaction Conditions: The mixture is typically heated with stirring at an elevated temperature to drive the reaction to completion.

-

Work-up: Upon cooling, the reaction mixture is poured into ice water to precipitate the crude product.

-

Neutralization and Extraction: The acidic mixture is neutralized with a base (e.g., NaOH solution), and the product is extracted using an appropriate organic solvent (e.g., benzene).[5]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and elemental analysis.[3]

Spectroscopic measurements provide the experimental data necessary to validate the computational results.

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. By comparing the experimental spectra with the calculated vibrational frequencies, a detailed assignment of the vibrational bands can be achieved.[3]

-

UV-Visible (UV-Vis) Spectroscopy: This method measures the electronic transitions within the molecule. The experimental absorption maxima (λ_max) can be compared with the results from TD-DFT calculations.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule, which can be compared with theoretically calculated chemical shifts.[3]

Results and In-Depth Discussion

Molecular Geometry and Structural Integrity

The optimized molecular structure of this compound reveals a nearly planar conformation. The planarity of the molecule is crucial as it facilitates π-electron delocalization across the entire system, which is a key factor in its electronic properties. A potential energy surface (PES) scan confirms the stability of the planar structure.[3] The calculated bond lengths and angles are in good agreement with experimental data for similar benzoxazole derivatives.[3] For instance, the C=N bond length within the oxazole ring is calculated to be approximately 1.3175 Å, indicating a strong double bond character.[3] The presence of the phenyl ring at the 2-position and the nitro group at the 5-position slightly alters the bond lengths within the benzoxazole core due to conjugation and electron-withdrawing effects.[3]

Caption: Optimized molecular structure of this compound.

Vibrational Spectrum Analysis: A Molecular Fingerprint

The FT-IR and FT-Raman spectra provide a vibrational fingerprint of the molecule. The calculated vibrational frequencies, after scaling to correct for anharmonicity and basis set deficiencies, show excellent correlation with the experimental spectra.[3] This allows for a definitive assignment of the key vibrational modes.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (SDD) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H Stretching (Phenyl) | 3077 - 3146 | 3099, 3069 | 3075 |

| C=N Stretching | 1528 | 1526 | 1529 |